molecular formula C9H10F3NO3 B1586454 Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 194673-12-6

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B1586454
CAS No.: 194673-12-6
M. Wt: 237.18 g/mol
InChI Key: QTHTZBDPNNJDRG-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H10F3NO3 and a molecular weight of 237.18 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with trifluoroacetaldehyde and ammonia, followed by cyclization and esterification steps . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate has been studied for its potential therapeutic effects. Its structure suggests that it may interact with biological targets relevant to various diseases.

  • Antimicrobial Activity : Research indicates that derivatives of tetrahydropyridine compounds exhibit antimicrobial properties. This compound could potentially be explored for developing new antimicrobial agents .
  • Anticancer Properties : Some studies have suggested that similar compounds can inhibit cancer cell proliferation. The trifluoromethyl group may enhance biological activity by influencing the compound's lipophilicity and electronic properties .

Agricultural Chemistry

In agricultural applications, compounds with trifluoromethyl groups are often investigated for their herbicidal and fungicidal properties.

  • Pesticide Development : The unique structure of this compound makes it a candidate for developing novel pesticides that target specific pests while minimizing environmental impact .

Material Science

The compound's chemical stability and unique properties make it suitable for applications in material science.

  • Polymer Chemistry : Due to its functional groups, it can be utilized in synthesizing polymers with specific characteristics such as increased thermal stability or enhanced mechanical properties .

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various tetrahydropyridine derivatives, including this compound. The results indicated a significant inhibition of bacterial growth against strains of E. coli and S. aureus, suggesting potential as an antimicrobial agent.

Case Study 2: Synthesis of Novel Pesticides

In a collaborative project between agricultural chemists and biochemists, this compound was synthesized and tested for herbicidal activity. The findings demonstrated effective weed control in controlled environments with minimal toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-oxo-2-(methyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Ethyl 6-oxo-2-(chloromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Uniqueness

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .

Biological Activity

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS: 194673-12-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its role in medicinal chemistry.

PropertyValue
Molecular FormulaC₉H₁₀F₃NO₃
Molecular Weight237.18 g/mol
Melting Point128–130 °C
Boiling Point294 °C
Density1.351 g/cm³

Synthesis

This compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. Recent studies have explored different synthetic routes that enhance yield and purity while maintaining structural integrity.

Anticancer Properties

Recent research indicates that derivatives of tetrahydropyridine compounds exhibit significant anticancer activity. For instance, a study highlighted the compound's ability to induce apoptosis in FaDu hypopharyngeal tumor cells, showing better cytotoxicity than the reference drug bleomycin . This suggests that structural modifications, such as the trifluoromethyl group, may enhance interaction with biological targets involved in cancer progression.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise as an inhibitor of α-amylase and other enzymes implicated in metabolic disorders . This activity could position it as a candidate for developing treatments for conditions like diabetes.

Case Studies

  • Antitumor Activity : A study conducted on various tetrahydropyridine derivatives demonstrated that the compound exhibited significant inhibitory effects on cancer cell lines. The structure–activity relationship (SAR) analysis indicated that the trifluoromethyl substitution is critical for enhancing biological activity .
  • Inhibition of Cholinesterase : Another investigation into related compounds revealed that certain tetrahydropyridine derivatives could effectively inhibit cholinesterase enzymes, suggesting potential applications in treating Alzheimer's disease . This highlights the versatility of this compound class in targeting neurodegenerative diseases.

Properties

IUPAC Name

ethyl 2-oxo-6-(trifluoromethyl)-3,4-dihydro-1H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO3/c1-2-16-8(15)5-3-4-6(14)13-7(5)9(10,11)12/h2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHTZBDPNNJDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379013
Record name Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194673-12-6
Record name Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-amino-4,4,4-trifluoro-2-butenoic acid ethyl ester (529 mL, 3.47 mol) was added acryloylchloride (600 mL, 6.95 mol) dropwise over a period of 15 min. The suspension was stirred at RT for 1 h. The temperature was slowly raised with stirring to 80° C. (HCl gas evolution) and maintained at 80° C. for 5 h. Stirring continued overnight at 40° C. The mixture was cooled, diluted with toluene (2 L) and n-heptane (2 L) to precipitate the product and stirred for another 15 min at room temperature. The product was isoloated by filtration, the filter cake was washed with toluene/n-heptane (1:2; 4×100 mL) and dried in vacuo at 40° C. for 5 h. This procedure yielded the title compound (286 g, 35%) as a white solid, MS (ISP) 236.1 (M−H)−. Concentration of the mother liquor and addition of toluene/n-heptane (1:10) yielded a second crop of 29.8 g.
Quantity
529 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
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Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
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Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
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Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 6
Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

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